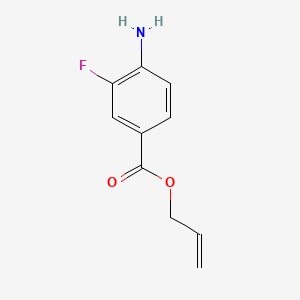

4-Amino-3-fluorobenzoic acid allyl ester

Description

BenchChem offers high-quality 4-Amino-3-fluorobenzoic acid allyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-fluorobenzoic acid allyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 4-amino-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-9(12)8(11)6-7/h2-4,6H,1,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRZAIPPBHIKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661753 | |

| Record name | Prop-2-en-1-yl 4-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262433-55-6 | |

| Record name | 2-Propen-1-yl 4-amino-3-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262433-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prop-2-en-1-yl 4-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-3-fluorobenzoic acid allyl ester

This guide provides a comprehensive, in-depth exploration of a reliable and scalable synthesis pathway for 4-Amino-3-fluorobenzoic acid allyl ester, a valuable intermediate in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the chosen methodologies.

Introduction

4-Amino-3-fluorobenzoic acid and its derivatives are key building blocks in organic synthesis, primarily due to the unique electronic properties conferred by the fluorine and amino substituents on the benzene ring. The title compound, 4-Amino-3-fluorobenzoic acid allyl ester, incorporates an allyl group, which provides a reactive handle for further chemical modifications, such as polymerization or cross-linking reactions. This guide details a robust three-step synthesis beginning from the commercially available 4-fluorobenzoic acid.

Overall Synthesis Pathway

The synthesis is logically divided into three primary stages:

-

Nitration: Electrophilic aromatic substitution to introduce a nitro group onto the 4-fluorobenzoic acid backbone, yielding 4-fluoro-3-nitrobenzoic acid.

-

Reduction: Selective reduction of the nitro group to an amine, affording 4-amino-3-fluorobenzoic acid.

-

Esterification: Acid-catalyzed Fischer esterification of 4-amino-3-fluorobenzoic acid with allyl alcohol to produce the final product.

Caption: Workflow for Fischer Esterification.

Experimental Protocol

Materials:

-

4-Amino-3-fluorobenzoic acid

-

Allyl alcohol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or other suitable organic solvent

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-fluorobenzoic acid in an excess of allyl alcohol.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess allyl alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution will occur.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Amino-3-fluorobenzoic acid allyl ester.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

| Parameter | Value | Reference |

| Starting Material | 4-Amino-3-fluorobenzoic Acid | [1] |

| Reagent | Allyl Alcohol (in excess) | [1] |

| Catalyst | Concentrated H₂SO₄ | [1][2] |

| Reaction Condition | Reflux | [1][2] |

| Workup | Neutralization and Extraction | [1][2] |

| Purification | Column Chromatography (if needed) |

Characterization

The identity and purity of the final product, 4-Amino-3-fluorobenzoic acid allyl ester, should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the allyl group (including the vinylic protons and the methylene protons adjacent to the ester oxygen), and the amino protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), and the carbons of the allyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the C-F stretching.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (195.19 g/mol ).

Safety Considerations

-

Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Allyl alcohol is flammable and toxic. Handle it in a well-ventilated fume hood.

-

Catalytic hydrogenation involves the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Ensure the equipment is properly set up and purged to avoid the risk of fire or explosion.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.

Conclusion

This technical guide outlines a robust and well-documented three-step synthesis for 4-Amino-3-fluorobenzoic acid allyl ester. By providing detailed protocols and explaining the scientific rationale behind the experimental choices, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The described pathway is scalable and utilizes readily available starting materials and reagents, making it a practical approach for the laboratory-scale production of this versatile chemical intermediate.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-fluorobenzoic acid allyl ester

Introduction

In the landscape of modern drug discovery and development, fluorinated organic molecules have garnered significant attention. The strategic incorporation of fluorine atoms into bioactive compounds can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] 4-Amino-3-fluorobenzoic acid and its derivatives are important intermediates in the synthesis of a variety of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[4] This guide focuses on a specific derivative, 4-Amino-3-fluorobenzoic acid allyl ester (prop-2-enyl 4-amino-3-fluorobenzoate), providing a comprehensive overview of its core physicochemical properties and the experimental methodologies crucial for their determination.

This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the characterization of this and similar compounds. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are understood not just as a sequence of steps, but as self-validating systems for generating reliable data.

Chemical Identity and Structure

A foundational aspect of any physicochemical characterization is the unambiguous identification of the molecule .

The molecular structure, depicted below, reveals a benzoic acid core functionalized with an amino group at the 4-position and a fluorine atom at the 3-position, with the carboxylic acid forming an ester with allyl alcohol. This specific arrangement of functional groups dictates the compound's chemical behavior and physical properties.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 4-Amino-3-fluorobenzoic acid allyl ester | CymitQuimica [cymitquimica.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to 4-Amino-3-fluorobenzoic acid allyl ester (CAS No. 262433-55-6)

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-fluorobenzoic acid allyl ester (CAS No. 262433-55-6), a fluorinated aromatic compound with potential applications in organic synthesis and pharmaceutical development. While specific peer-reviewed synthetic protocols and detailed characterization data for this exact molecule are not extensively documented in publicly available literature, this guide synthesizes established principles of organic chemistry to present its core characteristics, logical synthetic approaches, and its prospective utility, particularly as a protected building block. This document is intended to serve as a foundational resource for researchers, offering insights into the compound's chemical nature and empowering the design of robust experimental workflows.

Introduction and Core Properties

4-Amino-3-fluorobenzoic acid allyl ester is a specialized chemical intermediate. Its structure combines a benzoic acid core, functionalized with an amino group and a fluorine atom, with an allyl ester protecting group. The strategic placement of the fluorine atom ortho to the amino group and meta to the carboxylic acid function introduces unique electronic properties that can influence reactivity and molecular interactions. The allyl ester serves as a versatile protecting group for the carboxylic acid, stable under a range of conditions but amenable to mild and selective deprotection.

Significance in Synthetic Chemistry

The true value of 4-Amino-3-fluorobenzoic acid allyl ester lies in its potential as a building block for more complex molecules, particularly in the synthesis of pharmacologically active compounds. The presence of three distinct functional groups—the amine, the fluorine atom, and the protected carboxylic acid—allows for sequential and regioselective modifications. The allyl ester, in particular, offers an orthogonal protection strategy, meaning it can be removed without affecting other common protecting groups, a critical feature in multi-step synthesis.[1]

Physicochemical Properties

A summary of the key physicochemical properties for 4-Amino-3-fluorobenzoic acid allyl ester is presented in Table 1.

| Property | Value | Source |

| CAS Number | 262433-55-6 | [2][3] |

| Molecular Formula | C₁₀H₁₀FNO₂ | [2] |

| Molecular Weight | 195.19 g/mol | [4] |

| IUPAC Name | prop-2-enyl 4-amino-3-fluorobenzoate | [2] |

| Canonical SMILES | C=CCOC(=O)C1=CC=C(N)C(F)=C1 | [2] |

| Purity (Typical) | ≥95% | [2] |

Synthetic Routes and Mechanistic Considerations

Proposed Synthesis: Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 4-amino-3-fluorobenzoic acid would be reacted with an excess of allyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The use of excess allyl alcohol helps to drive the equilibrium towards the formation of the ester product.

Diagram 1: Proposed Fischer Esterification Mechanism

Caption: Fischer esterification of 4-amino-3-fluorobenzoic acid.

General Experimental Protocol (Fischer Esterification)

This protocol is a generalized procedure based on standard laboratory practices for Fischer esterification and should be optimized for this specific substrate.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-fluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add allyl alcohol (10-20 eq) as the solvent and reactant.

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-24 h). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram 2: General Laboratory Workflow for Synthesis

Caption: General workflow for synthesis and purification.

Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the protons of the allyl group.

-

Aromatic Region (approx. 6.5-8.0 ppm): Three signals corresponding to the protons on the benzene ring, with coupling patterns influenced by both the fluorine and the other substituents.

-

Allyl Group (approx. 4.5-6.0 ppm): A multiplet for the internal vinyl proton (-OCH₂-CH =CH₂), and two multiplets for the terminal vinyl protons (-CH=CH ₂). A doublet for the methylene protons adjacent to the ester oxygen (-OCH ₂-CH=CH₂).

-

Amino Group (approx. 4.0-5.0 ppm): A broad singlet for the -NH₂ protons.

-

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the carbons of the benzene ring (with C-F coupling), and the carbons of the allyl group.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the different functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | 3300-3500 (two bands) |

| C=O Stretch (Ester) | 1715-1735 |

| C=C Stretch (Aromatic) | 1500-1600 |

| C=C Stretch (Allyl) | 1640-1680 |

| C-O Stretch (Ester) | 1100-1300 |

| C-F Stretch | 1000-1400 |

Mass Spectrometry (MS)

In a mass spectrum (e.g., using electrospray ionization), the molecular ion peak ([M+H]⁺) would be expected at an m/z corresponding to the molecular weight of the compound plus a proton (approx. 196.07).

Applications in Drug Development: The Role as a Protected Intermediate

While direct evidence of its use in the synthesis of the antibiotic Linezolid is not confirmed in the available literature, 4-Amino-3-fluorobenzoic acid allyl ester is structurally related to key intermediates. The primary utility of this compound in a synthetic context is to serve as a protected form of 4-amino-3-fluorobenzoic acid.

Orthogonal Deprotection of the Allyl Ester

The allyl ester group is known for its stability to both acidic and basic conditions that are often used to remove other protecting groups like Boc or Fmoc.[1] This orthogonality is highly valuable. The deprotection of the allyl ester is typically achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl scavenger.

Diagram 3: Allyl Ester Deprotection Strategy

Caption: Palladium-catalyzed deprotection of the allyl ester.

Safety and Handling

Based on safety data for similar compounds, 4-Amino-3-fluorobenzoic acid allyl ester should be handled with appropriate precautions in a laboratory setting.

-

General Hazards: Assumed to be harmful if swallowed and may cause skin and eye irritation.[2]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

4-Amino-3-fluorobenzoic acid allyl ester is a valuable, albeit not widely documented, chemical intermediate. Its synthesis can be logically achieved through standard esterification procedures, and its primary utility is derived from the orthogonal nature of the allyl ester protecting group. This guide provides a foundational understanding for researchers interested in utilizing this compound, emphasizing the need for experimental optimization and thorough characterization. Further research and publication of specific synthetic protocols and spectroscopic data would be a valuable contribution to the scientific community.

References

-

Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]

- Doi, T., Numajiri, Y., Munakata, A., & Takahashi, T. (2006). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. aapptec.

-

ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Retrieved from [Link]

-

PubMed. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Retrieved from [Link]

- Google Patents. (n.d.). CN105566242B - The preparation method of Linezolid and its intermediate.

- Google Patents. (n.d.). CN1410490A - A nano-titanium dioxide slurry composition and its preparation method.

- Google Patents. (n.d.). CN1513924A - Nano alumina slurry composition and preparation method thereof.

- Google Patents. (n.d.). CN1180039C - A nano anti-ultraviolet acrylate coating.

- Google Patents. (n.d.). TW201504423A - Capsule containing fragrance and cosmetic material blended with the same.

- Google Patents. (n.d.). US11572325B2 - Process for the separation of linear alpha-olefins using a dividing wall column.

- International Journal of Research in Pharmacy and Chemistry. (2011).

-

PubMed. (2015). Full Characterization of Linezolid and Its Synthetic Precursors by Solid-State Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Amino-3-fluorobenzoic acid allyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN103103229A - Synthesis method of linezolid intermediate.

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

Sources

- 1. CN105566242B - The preparation method of Linezolid and its intermediate - Google Patents [patents.google.com]

- 2. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinones and Derivatives | CymitQuimica [cymitquimica.com]

- 4. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Crystal Structure of 4-Amino-3-fluorobenzoic Acid Derivatives: A Case Study of Ethyl 4-amino-3,5-difluorobenzoate

A Note on the Subject Compound: Publicly available, detailed crystallographic data for 4-Amino-3-fluorobenzoic acid allyl ester could not be located at the time of this writing. To provide a comprehensive and technically sound guide on the crystal structure analysis of a closely related molecule, this document will focus on ethyl 4-amino-3,5-difluorobenzoate . This compound shares key structural motifs with the original topic of interest, including the 4-amino-fluorobenzoate core, making it a valuable and illustrative example for researchers, scientists, and drug development professionals. All data and methodologies presented herein pertain to ethyl 4-amino-3,5-difluorobenzoate.

Introduction

Substituted benzoic acids and their esters are pivotal scaffolds in medicinal chemistry and materials science. The introduction of fluorine atoms and amino groups can significantly modulate the physicochemical properties of these molecules, including their acidity, lipophilicity, and hydrogen bonding capabilities. These modifications are instrumental in designing molecules with specific biological activities and material properties.

The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, governs many of a material's bulk properties, such as solubility, stability, and bioavailability. For pharmaceutical compounds, a thorough understanding of the crystal structure is a regulatory requirement and is critical for formulation development and ensuring consistent efficacy.

This guide provides a detailed technical overview of the crystal structure of ethyl 4-amino-3,5-difluorobenzoate, a fluorinated derivative of the widely used benzocaine. We will explore the synthesis, crystallization, and the resulting molecular and supramolecular architecture, offering insights into the interplay of non-covalent interactions that define the solid-state structure.

Synthesis and Crystallization: A Pathway to Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis. The synthesis of ethyl 4-amino-3,5-difluorobenzoate is achieved through a multi-step process, which is crucial for achieving the desired purity for crystallization.

Experimental Protocol: Synthesis of Ethyl 4-amino-3,5-difluorobenzoate

The synthesis involves the initial formation of 4-amino-3,5-difluorobenzoic acid, followed by its esterification.[1]

Step 1: Synthesis of 4-amino-3,5-difluorobenzoic acid

-

Reaction Setup: 4-amino-3,5-difluorobenzonitrile (1 equivalent) is treated with a 1 M solution of sodium hydroxide.[1]

-

Reflux: The resulting solution is heated to reflux for 24 hours.[1]

-

Acidification and Precipitation: After cooling to room temperature, concentrated hydrochloric acid is added dropwise until the solution becomes acidic (pH ~1), leading to the precipitation of the product as a hydrochloride salt.[1]

-

Isolation: The salt is then dissolved in ethyl acetate, dried over magnesium sulfate, filtered, and concentrated under vacuum to yield 4-amino-3,5-difluorobenzoic acid.[1]

Step 2: Esterification to Ethyl 4-amino-3,5-difluorobenzoate

-

Reaction Mixture: 4-amino-3,5-difluorobenzoic acid is dissolved in ethanol, and sulfuric acid is added.[1]

-

Reflux: The solution is refluxed for 10 hours.[1]

-

Neutralization and Extraction: The reaction is neutralized with a saturated solution of sodium bicarbonate and then extracted multiple times with dichloromethane.[1]

-

Drying and Concentration: The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, ethyl 4-amino-3,5-difluorobenzoate.[1]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. The choice of solvent is critical and is often determined empirically.

Experimental Workflow for Synthesis and Crystallization

Sources

A Technical Guide to 4-Amino-3-fluorobenzoic acid allyl ester: Synthesis, Properties, and Emerging Research Applications

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-fluorobenzoic acid allyl ester, a versatile organic molecule with significant potential in polymer science, medicinal chemistry, and materials science. The unique combination of a fluorinated aromatic ring, a reactive primary amine, and a polymerizable allyl ester group makes this compound a highly attractive building block for the synthesis of novel functional materials and bioactive agents. This document details a proposed synthetic protocol, outlines its key physicochemical properties, and explores its prospective research applications, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Strategic Importance

4-Amino-3-fluorobenzoic acid allyl ester, with the IUPAC name prop-2-enyl 4-amino-3-fluorobenzoate, is an aromatic compound that integrates several key functional moieties within a single molecular scaffold[1]. The strategic placement of a fluorine atom ortho to the amino group and meta to the allyl ester functionality significantly influences the molecule's electronic properties, reactivity, and potential biological interactions. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity[2]. The primary amino group serves as a versatile handle for further derivatization, such as amide bond formation, while the terminal allyl group provides a site for polymerization and "click" chemistry reactions. This trifecta of functionalities positions 4-Amino-3-fluorobenzoic acid allyl ester as a compound of interest for a wide range of research and development endeavors.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of 4-Amino-3-fluorobenzoic acid allyl ester is presented in Table 1. While experimental spectroscopic data for this specific compound is not widely published, this section outlines the expected characterization data based on its structural features and data from its parent compound, 4-Amino-3-fluorobenzoic acid[3][4].

Table 1: Physicochemical Properties of 4-Amino-3-fluorobenzoic acid allyl ester

| Property | Value | Reference |

| CAS Number | 262433-55-6 | [1][5] |

| Molecular Formula | C₁₀H₁₀FNO₂ | [1] |

| Molecular Weight | 195.19 g/mol | [5] |

| IUPAC Name | prop-2-enyl 4-amino-3-fluorobenzoate | [1] |

| Canonical SMILES | C=CCOC(=O)C1=CC=C(N)C(F)=C1 | [1] |

| Purity | Typically ≥95% | [1] |

Expected Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group protons (δ 5.0-6.5 ppm), the aromatic protons (δ 6.5-8.0 ppm), and the amino group protons (a broad singlet, δ 4.0-5.0 ppm). The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (δ ~165 ppm), the carbons of the aromatic ring (δ 110-160 ppm, with C-F coupling), and the carbons of the allyl group (δ ~65 ppm for -O-CH₂- and δ ~118 and ~132 ppm for the vinyl carbons).

-

IR Spectroscopy: The infrared spectrum is anticipated to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1720 cm⁻¹), C=C stretching of the aromatic ring and allyl group (around 1500-1640 cm⁻¹), and the C-F stretching (around 1200-1300 cm⁻¹). The IR spectrum for the parent 4-Amino-3-fluorobenzoic acid is available in the NIST WebBook[3].

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of 4-Amino-3-fluorobenzoic acid allyl ester: A Detailed Protocol

Experimental Protocol: DCC-Mediated Esterification

-

Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add 4-Amino-3-fluorobenzoic acid (1.0 eq), allyl alcohol (1.2 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

-

Solvent Addition: Dissolve the reactants in an anhydrous solvent such as dichloromethane (DCM) or ethyl acetate.

-

DCC Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same anhydrous solvent.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a fritted funnel to remove the DCU.

-

Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 4-Amino-3-fluorobenzoic acid allyl ester.

Caption: Workflow for the proposed synthesis of 4-Amino-3-fluorobenzoic acid allyl ester.

Potential Research Applications

The unique molecular architecture of 4-Amino-3-fluorobenzoic acid allyl ester opens up a wide array of potential research applications.

Polymer Science: A Functional Monomer for Advanced Materials

The presence of the allyl group makes this molecule a prime candidate for polymerization. Allyl monomers are known to participate in free-radical polymerization, although they can exhibit complex kinetics. This monomer could be homopolymerized or copolymerized with other vinyl monomers to create a new class of functional polymers.

Potential Polymer Architectures and Applications:

-

Functional Coatings: Polymers incorporating this monomer could be used to create coatings with tailored properties, such as altered hydrophobicity and surface energy due to the fluorinated aromatic rings.

-

Biomaterials: The amino group provides a site for post-polymerization modification, allowing for the attachment of biomolecules, such as peptides or carbohydrates, to create biocompatible materials for tissue engineering or drug delivery applications[7].

-

Membranes: The rigid, fluorinated aromatic backbone could impart favorable thermal and chemical resistance to polymers, making them suitable for membrane applications.

Caption: Conceptual pathway from monomer to functional polymer applications.

Organic Synthesis: A Versatile Building Block

Beyond polymer science, 4-Amino-3-fluorobenzoic acid allyl ester can serve as a valuable intermediate in multi-step organic syntheses.

-

Amide Derivatives: The primary amino group can be readily acylated to form a wide range of amide derivatives. These derivatives could be explored for various applications, including as active pharmaceutical ingredients (APIs). The synthesis of new derivatives of 4-amino-3-chloro benzoate ester as EGFR inhibitors highlights a similar strategy[8].

-

Heterocyclic Synthesis: The amino and ester functionalities can be utilized in cyclization reactions to construct heterocyclic scaffolds, which are prevalent in many pharmaceutical and agrochemical compounds.

-

Protecting Group Strategy: The allyl ester can act as a protecting group for the carboxylic acid, which can be selectively deprotected under mild conditions, leaving other functional groups intact.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The structural motifs present in 4-Amino-3-fluorobenzoic acid allyl ester are found in numerous biologically active compounds. While no direct biological data for this specific ester is currently available, the known activities of related compounds suggest several promising avenues for investigation.

-

Antimicrobial Agents: Derivatives of aminobenzoic acids have been reported to possess antibacterial and antifungal properties[9]. The combination of the fluorinated ring and the lipophilic character of the ester may enhance cell membrane permeability and interaction with microbial targets.

-

Anti-inflammatory Agents: Fluorinated benzoic acid derivatives are known to be important intermediates in the synthesis of anti-inflammatory drugs[10].

-

Anticancer Agents: The 2-(4-aminophenyl)benzothiazole scaffold, which shares the aminophenyl moiety, has shown potent and selective antitumor properties[11]. The title compound could serve as a precursor for novel analogues with potential anticancer activity.

Proposed Experimental Protocol for Antimicrobial Screening:

-

Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be selected.

-

Minimum Inhibitory Concentration (MIC) Assay: A broth microdilution method can be employed to determine the MIC of the compound. Serial dilutions of the compound are prepared in a 96-well plate, and a standardized inoculum of the microorganism is added. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: Aliquots from the wells of the MIC assay that show no visible growth are plated on agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction in the number of colony-forming units.

Conclusion and Future Outlook

4-Amino-3-fluorobenzoic acid allyl ester is a molecule with a rich chemical functionality that holds considerable promise for a variety of research applications. Its potential as a monomer for functional polymers, a versatile building block in organic synthesis, and a scaffold for the development of new bioactive compounds warrants further investigation. The experimental protocols and research directions outlined in this guide are intended to provide a solid foundation for scientists and researchers to explore the full potential of this intriguing compound. As the demand for advanced materials and novel therapeutics continues to grow, the strategic application of such multifunctional building blocks will be paramount in driving innovation.

References

-

Synthesis, characterization and biological evaluation of allyl, benzyl and 4-nitrobenzyl derivatives of aminopyridinium bromides. (2025). ResearchGate. [Link]

-

Propargyl 4-[18F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules via Click Chemistry. (n.d.). PubMed Central (PMC) - NIH. [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. (2015). PubMed. [Link]

-

Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives. (2020). MDPI. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). University of Pittsburgh. [Link]

-

Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. (2024). MDPI. [Link]

-

262433-55-6| Chemical Name : 4-Amino-3-fluorobenzoic acid allyl ester | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed Central. [Link]

-

4-Amino-3-fluorobenzoic acid. (n.d.). NIST WebBook. [Link]

-

2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). NIH. [Link]

-

Allyl benzoate | C10H10O2 | CID 11406. (n.d.). PubChem - NIH. [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2025). ResearchGate. [Link]

-

Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[5][6][12]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. (2010). PubMed. [Link]

-

2-Amino-4-fluorobenzoic acid - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark. [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2020). MDPI. [Link]

-

In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. (2002). NIH. [Link]

-

A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2024). MDPI. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-3-fluorobenzoic acid allyl ester | CymitQuimica [cymitquimica.com]

- 6. Propargyl 4-[18F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-3-fluorobenzoic acid allyl ester: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Amino-3-fluorobenzoic acid allyl ester, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. While a specific historical record of its initial discovery is not prominently documented in scientific literature, its existence and utility can be understood through the well-established principles of organic synthesis and the strategic importance of fluorinated molecules in medicinal chemistry. This document delineates a plausible synthetic pathway, details its chemical properties, and explores its potential applications, grounded in authoritative chemical principles.

The Strategic Value of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely recognized and powerful strategy in modern drug discovery.[1] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] These influences include:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation and thereby increasing the drug's half-life.

-

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cell membranes, which is crucial for reaching its biological target.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, affecting the molecule's ionization state and its interaction with biological targets.[1]

-

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.

Fluorinated benzoic acids and their derivatives are particularly valuable building blocks in the synthesis of novel therapeutic agents due to these beneficial properties.[1]

Synthesis of 4-Amino-3-fluorobenzoic Acid: The Precursor Core

The synthesis of the parent molecule, 4-Amino-3-fluorobenzoic acid, is a critical first step. While multiple synthetic routes are conceivable, a common and logical approach involves the nitration of a fluorinated precursor followed by reduction of the nitro group. A plausible and efficient pathway starts from 4-fluoro-3-nitrobenzoic acid.

Proposed Synthetic Pathway for 4-Amino-3-fluorobenzoic Acid

A likely synthetic route to 4-Amino-3-fluorobenzoic acid involves the reduction of 3-fluoro-4-nitrobenzoic acid. This precursor can be synthesized from commercially available starting materials. The reduction of the nitro group to an amine is a standard and high-yielding transformation in organic synthesis.

Caption: Proposed synthesis of 4-Amino-3-fluorobenzoic acid.

Experimental Protocol: Reduction of 3-Fluoro-4-nitrobenzoic acid

This protocol describes a standard method for the reduction of an aromatic nitro group to an amine using catalytic hydrogenation.

Materials:

-

3-Fluoro-4-nitrobenzoic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol (or other suitable solvent)

-

Hydrogen gas

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a hydrogenation vessel, dissolve 3-Fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as methanol.

-

Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Amino-3-fluorobenzoic acid.

-

The product can be further purified by recrystallization if necessary.

Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm the structure and purity of the product.

Synthesis of 4-Amino-3-fluorobenzoic acid allyl ester: The Final Product

The final step in the synthesis is the esterification of 4-Amino-3-fluorobenzoic acid with allyl alcohol. The Fischer esterification is a classic and reliable method for this transformation, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4]

The Fischer Esterification Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic oxygen of the alcohol. Subsequent proton transfers and the elimination of a water molecule yield the ester.[2]

Caption: General workflow for the Fischer esterification.

Experimental Protocol: Synthesis of 4-Amino-3-fluorobenzoic acid allyl ester

This protocol is adapted from standard Fischer esterification procedures for aminobenzoic acids.[2][3]

Materials:

-

4-Amino-3-fluorobenzoic acid

-

Allyl alcohol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Reflux apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Amino-3-fluorobenzoic acid (1.0 eq) and an excess of allyl alcohol (which can also serve as the solvent).

-

While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). A precipitate may form, which should dissolve upon heating.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC or LC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the pH is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude allyl ester.

-

The crude product can be purified by column chromatography on silica gel to yield pure 4-Amino-3-fluorobenzoic acid allyl ester.

Trustworthiness of the Protocol: This self-validating system relies on the robust and well-understood Fischer esterification reaction. The progress can be monitored at each stage, and the final product's identity and purity can be rigorously confirmed using spectroscopic methods (NMR, IR, MS) and chromatographic analysis (HPLC).

Physicochemical Data and Characterization

The following table summarizes key physicochemical properties of 4-Amino-3-fluorobenzoic acid allyl ester.

| Property | Value | Source |

| CAS Number | 262433-55-6 | [5][6] |

| Molecular Formula | C₁₀H₁₀FNO₂ | [7] |

| Molecular Weight | 195.19 g/mol | [6] |

| IUPAC Name | prop-2-enyl 4-amino-3-fluorobenzoate | [7] |

| Canonical SMILES | C=CCOC(=O)C1=CC=C(N)C(F)=C1 | [7] |

| InChI | InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-9(12)8(11)6-7/h2-4,6H,1,5,12H2 | [7] |

Potential Applications in Drug Development

While specific applications of 4-Amino-3-fluorobenzoic acid allyl ester are not extensively reported, its structural motifs suggest significant potential in medicinal chemistry. As a derivative of a fluorinated aminobenzoic acid, it can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic activities.[8] The amino group provides a handle for further functionalization, such as amide bond formation, while the allyl ester can be a protecting group or a reactive moiety for further transformations.

Derivatives of aminobenzoic acids have shown a wide range of biological activities, including antimicrobial and cytotoxic effects.[9] The incorporation of a fluorine atom is expected to enhance these properties.[10] This class of compounds holds promise for the development of novel agents in areas such as oncology, infectious diseases, and inflammation.[11]

References

-

Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Available at: [Link]

- A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. Google Patents.

-

Benzocaine Synthesis: Fischer Esterification Lab Procedure. Studylib. Available at: [Link]

-

Synthesis of Benzocaine by Nicholas Fitz. Prezi. Available at: [Link]

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. American Society for Microbiology. Available at: [Link]

-

Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com. Available at: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

-

2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]

-

p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]

-

4-Amino-3-fluorobenzoic acid. Oakwood Chemical. Available at: [Link]

-

The Role of 3-Amino-4-fluorobenzoic Acid in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971. PubChem. Available at: [Link]

-

Applications of fluorine-containing amino acids for drug design. PubMed. Available at: [Link]

-

262433-55-6| Chemical Name : 4-Amino-3-fluorobenzoic acid allyl ester. Pharmaffiliates. Available at: [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

-

Patent kind codes for CAS basic and patent family members. CAS.org. Available at: [Link]

-

3: Esterification (Experiment). Chemistry LibreTexts. Available at: [Link]

-

Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. studylib.net [studylib.net]

- 4. prezi.com [prezi.com]

- 5. 4-Amino-3-fluorobenzoic acid allyl ester | CymitQuimica [cymitquimica.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. nbinno.com [nbinno.com]

- 9. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]

- 10. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. globalscientificjournal.com [globalscientificjournal.com]

An In-depth Technical Guide to 4-Amino-3-fluorobenzoic acid allyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Amino-3-fluorobenzoic acid allyl ester, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. This document will cover its chemical properties, synthesis, and potential applications, offering a technical resource for professionals in research and development.

Core Molecular Attributes

4-Amino-3-fluorobenzoic acid allyl ester is a derivative of benzoic acid, featuring an amino group, a fluorine atom, and an allyl ester functional group. These substitutions create a molecule with a unique combination of properties that make it an attractive building block in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀FNO₂ | [1][2] |

| Molecular Weight | 195.19 g/mol | [1][2] |

| CAS Number | 262433-55-6 | [1][2] |

| IUPAC Name | prop-2-enyl 4-amino-3-fluorobenzoate | N/A |

Synthesis and Mechanistic Insights

The synthesis of 4-Amino-3-fluorobenzoic acid allyl ester can be approached through several established organic chemistry methodologies. The most direct route is the Fischer-Speier esterification of 4-Amino-3-fluorobenzoic acid with allyl alcohol. An alternative pathway involves the esterification of a nitro-substituted precursor followed by reduction.

Proposed Synthesis Protocol: Fischer-Speier Esterification

This method involves the acid-catalyzed reaction between 4-Amino-3-fluorobenzoic acid and allyl alcohol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed.[3][4][5]

Reaction:

A proposed Fischer Esterification reaction scheme.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-Amino-3-fluorobenzoic acid in an excess of anhydrous allyl alcohol (e.g., 10-20 equivalents), which also serves as the solvent.[5]

-

Catalyst Addition: With continuous stirring at room temperature, cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1-0.2 equivalents), dropwise. The addition of the acid is exothermic and may cause a temporary increase in temperature.[3][5]

-

Reflux: Heat the reaction mixture to reflux using a heating mantle or an oil bath. The temperature will be dependent on the boiling point of allyl alcohol (approximately 97°C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[5]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 4-Amino-3-fluorobenzoic acid allyl ester can be further purified by column chromatography on silica gel or by recrystallization.

Alternative Synthetic Route: From a Nitro Precursor

An alternative synthesis can be adapted from a patented method for a similar compound.[6] This two-step process involves the initial esterification of 4-nitro-3-fluorobenzoic acid with allyl alcohol, followed by the reduction of the nitro group to an amino group.

An alternative two-step synthesis pathway.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the allyl group, and the amino group protons. The aromatic protons will likely appear as multiplets in the downfield region, with their chemical shifts and coupling constants influenced by the fluorine and amino substituents. The allyl group will exhibit distinct signals for the vinylic protons and the methylene protons adjacent to the ester oxygen. The amino group protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the allyl group. The carbon atoms attached to the fluorine will show a characteristic C-F coupling.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), C-O stretching (around 1100-1300 cm⁻¹), and C=C stretching of the aromatic ring and the allyl group (around 1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (195.19 g/mol ).

Potential Applications in Research and Development

The unique structural features of 4-Amino-3-fluorobenzoic acid allyl ester make it a promising candidate for various applications, particularly in medicinal chemistry and polymer science.

Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[7][8][9] The fluorinated aminobenzoic acid scaffold is a key component in a variety of therapeutic agents.[1][7][8] The presence of the allyl ester provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules.[10]

Polymer Science

The allyl group in 4-Amino-3-fluorobenzoic acid allyl ester makes it a potential monomer for polymerization reactions. Allyl-functionalized polymers are an emerging class of materials with applications in biomedicine, including drug delivery and tissue engineering.[10] The amino and fluoro groups on the aromatic ring can impart specific properties to the resulting polymer, such as altered hydrophilicity, thermal stability, and potential for further functionalization.

Potential application areas for the title compound.

Safety and Handling

Based on available information for similar compounds, 4-Amino-3-fluorobenzoic acid allyl ester should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

References

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (URL: [Link])

-

4-Amino-3-fluorobenzoic acid allyl ester. Pharmaffiliates. (URL: [Link])

-

Supporting information. The Royal Society of Chemistry. (URL: [Link])

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. (URL: [Link])

- Allyl esters of p-amino benzoic acid.

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. (URL: [Link])

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. (URL: [Link])

-

Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. (URL: [Link])

-

4-Amino-3-fluorobenzoic acid allyl ester. Pharmaffiliates. (URL: [Link])

-

Fischer Esterification. Organic Chemistry Portal. (URL: [Link])

-

Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. ResearchGate. (URL: [Link])

-

Fischer Esterification-Typical Procedures. OperaChem. (URL: [Link])

- Process for preparing poly-para-aminobenzoic acid.

-

Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management - Chitkara University. (URL: [Link])

-

Fischer Esterification. YouTube. (URL: [Link])

-

Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and. ResearchGate. (URL: [Link])

-

Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing. (URL: [Link])

-

A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Semantic Scholar. (URL: [Link])

-

Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central - NIH. (URL: [Link])

Sources

- 1. kaibangchem.com [kaibangchem.com]

- 2. 4-Amino-3-fluorobenzoic acid allyl ester | CymitQuimica [cymitquimica.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US1360994A - Allyl esters of p-amino benzoic acid - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermodynamic Properties of 4-Amino-3-fluorobenzoic acid allyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Amino-3-fluorobenzoic acid allyl ester is a compound of increasing interest within pharmaceutical research and development, valued for its unique structural features that combine an aminobenzoic acid core with fluorine and allyl substituents.[1][2] Understanding the thermodynamic properties of this molecule is paramount for its effective utilization, from synthesis and purification to formulation and long-term stability. This in-depth technical guide provides a comprehensive framework for the characterization of the key thermodynamic parameters of 4-Amino-3-fluorobenzoic acid allyl ester. While specific experimental data for this ester is not widely published, this guide outlines the authoritative experimental protocols, explains the underlying scientific principles, and provides a template for the rigorous acquisition and interpretation of this critical data. The methodologies detailed herein, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are presented as a self-validating system to ensure the generation of reliable and reproducible results.

Introduction: The Critical Role of Thermodynamic Properties in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are intrinsically linked to its fundamental physicochemical properties. Among these, the thermodynamic characteristics of a molecule are foundational. They govern aspects such as solubility, stability, and bioavailability, and provide crucial insights for process development, formulation, and regulatory compliance.[3][4] For a molecule like 4-Amino-3-fluorobenzoic acid allyl ester, a thorough understanding of its thermal behavior is indispensable.

The strategic incorporation of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability and binding affinity.[2] The allyl ester group, on the other hand, can be a target for enzymatic cleavage, potentially making it a useful pro-drug moiety. However, this functionality can also introduce thermal liabilities. Therefore, a detailed thermodynamic characterization is not merely an academic exercise but a critical step in de-risking a development program.

This guide will focus on the essential thermodynamic parameters:

-

Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): These parameters are critical for purity assessment, polymorph screening, and the design of crystallization processes.[5] The enthalpy of fusion, the energy required to convert the solid to a liquid, is a key determinant of solubility.[6]

-

Decomposition Temperature (Td): This defines the upper limit of thermal stability and is a crucial safety parameter for handling, storage, and manufacturing.[7][8]

-

Heat Capacity (Cp): This property is essential for heat transfer calculations in process scale-up and for understanding the energetics of the solid state.

Experimental Methodologies: A Self-Validating Approach

The determination of thermodynamic properties requires precise and well-controlled experimental techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of thermal analysis in the pharmaceutical industry, providing a wealth of information from a minimal amount of sample.[9][10][11]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is the gold standard for determining melting points and enthalpies of fusion.

Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 2-5 mg of 4-Amino-3-fluorobenzoic acid allyl ester into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of volatile components during heating.

-

Instrument Setup:

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create a reproducible atmosphere and prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point.

-

-

Data Analysis: The resulting DSC thermogram will show a peak corresponding to the melting transition.

-

The onset temperature of the peak is typically reported as the melting point (Tm).

-

The area under the peak is directly proportional to the enthalpy of fusion (ΔHfus) and can be calculated using the instrument's software.[12]

-

Causality Behind Experimental Choices:

-

Small Sample Size: Minimizes thermal gradients within the sample, leading to sharper peaks and more accurate transition temperatures.

-

Hermetic Sealing: Prevents the loss of any volatile impurities or decomposition products that could affect the measured enthalpy.

-

Inert Atmosphere: Ensures that the observed thermal events are due to physical transitions (like melting) and not chemical reactions (like oxidation).

-

Controlled Heating Rate: A rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.

Diagram of the DSC Experimental Workflow:

Caption: Workflow for determining melting point and enthalpy of fusion using DSC.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[7][8] It is an essential technique for determining the thermal stability and decomposition temperature of a compound.[9]

Experimental Protocol for TGA Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Amino-3-fluorobenzoic acid allyl ester into a TGA pan (platinum or ceramic pans are often used for higher temperatures).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at ambient temperature.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a high temperature (e.g., 500 °C or until the sample has completely decomposed).

-

-

Data Analysis: The TGA thermogram plots the percentage of initial mass remaining versus temperature.

-

The onset temperature of the major mass loss step is reported as the decomposition temperature (Td).

-

The thermogram also reveals the presence of any residual solvents or water, which would be observed as mass loss at lower temperatures.

-

Causality Behind Experimental Choices:

-

Slightly Larger Sample Size than DSC: Ensures a more representative sample and a clearer mass loss signal.

-

Inert Atmosphere: Prevents oxidative decomposition, which can occur at lower temperatures than thermal decomposition and would complicate the interpretation of the data.

-

High Final Temperature: Ensures that the complete decomposition profile of the molecule is captured.

Diagram of the TGA Experimental Workflow:

Caption: Workflow for determining thermal stability and decomposition temperature using TGA.

Data Presentation and Interpretation

The quantitative data obtained from DSC and TGA experiments should be summarized in a clear and concise table to facilitate comparison and analysis.

Table 1: Summary of Thermodynamic Properties of 4-Amino-3-fluorobenzoic acid allyl ester

| Parameter | Symbol | Expected Value Range | Method |

| Melting Point | Tm | Data not available | DSC |

| Enthalpy of Fusion | ΔHfus | Data not available | DSC |

| Decomposition Temperature | Td | Data not available | TGA |

| Molar Heat Capacity | Cp,m(s) | Data not available | DSC |

Note: While specific values for 4-Amino-3-fluorobenzoic acid allyl ester are not publicly available, similar aromatic esters exhibit a wide range of melting points and enthalpies of fusion. For example, some aromatic esters have been found to have melting points between -16 °C and 190 °C and enthalpies of fusion up to 160 J/g.[13] The thermal stability will be influenced by the amino, fluoro, and allyl substituents.

Conclusion: A Foundation for Rational Drug Development

The thermodynamic properties of 4-Amino-3-fluorobenzoic acid allyl ester are not merely data points; they are critical parameters that inform every stage of the drug development process. By employing the rigorous, self-validating methodologies of DSC and TGA as outlined in this guide, researchers can build a robust understanding of this molecule's thermal behavior. This knowledge is fundamental for ensuring the safety, efficacy, and quality of any potential therapeutic derived from this versatile compound. The protocols and logical frameworks presented here provide a solid foundation for the systematic and scientifically sound characterization of this and other novel pharmaceutical candidates.

References

-

Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link][7]

-

ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals. [Link][8]

-

Al-Obaidi, H., & Buckton, G. (2009). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Tropical Journal of Pharmaceutical Research, 8(3), 269-277. [Link][3]

-

Pyramides, A. G., & Zaworotko, M. J. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 27(19), 6288. [Link][4]

-

Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link][9]

-

ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester (4). [Link]

-

da Silva, M. D. R., & Ribeiro, J. R. (2015). Estimation of acids and esters fusion enthalpy – influence in the solubility prediction. ResearchGate. [Link][6]

-

ResearchGate. (2025, August 5). Thermal Studies on Some Substituted Aminobenzoic Acids. [Link][14]

-

Zettl, B., Faik, A., & Cabeza, O. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(18), 4058. [Link][13]

-

ResearchGate. (n.d.). Thermal and spectroscopic study to investigate p-aminobenzoic acid, sodium p-aminobenzoate and its compounds with some lighter trivalent lanthanides. [Link]

-

Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). [Link]

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

University of Missouri-St. Louis. (n.d.). The Estimation of Melting Points and Fusion Enthalpies Using Experimental Solubilities, Estimated Total Phase Change Entropies. [Link]

-

ARC Journals. (n.d.). The Published Fusion Enthalpy and its Influence on Solubility Estimation for Alcohols. [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

-

Pharmaffiliates. (n.d.). 4-Amino-3-fluorobenzoic acid allyl ester. [Link]

-

Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes. [Link]

- Google Patents. (n.d.). US2442797A - Para-amino benzoic acid esters.

-

PubMed. (2017). Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection. [Link][10]

-

Malvern Panalytical. (2025, March 4). How to choose between Differential Scanning Fluorimetry (DSF) vs Differential Scanning Calorimetry (DSC) in biopharmaceutical research. [Link][11]

-

ResearchGate. (n.d.). Melting of benzoic acid obtained in a DSC experiment where the heating.... [Link][12]

-

PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]

Sources

- 1. Buy 4-Amino-3-fluorobenzoic acid | 455-87-8 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Enthalpy of fusion - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. veeprho.com [veeprho.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. improvedpharma.com [improvedpharma.com]

- 10. Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How to choose between Differential Scanning Fluorimetry (DSF) vs Differential Scanning Calorimetry (DSC) in biopharmaceutical research | Malvern Panalytical [malvernpanalytical.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-Amino-3-fluorobenzoic acid allyl ester in Organic Synthesis

Introduction

4-Amino-3-fluorobenzoic acid allyl ester is a versatile synthetic intermediate that holds significant potential for researchers in medicinal chemistry, drug development, and materials science. The strategic placement of the amino, fluoro, and allyl ester functionalities on the benzene ring offers a unique combination of reactive sites. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the amino group serves as a key handle for a variety of transformations, including the synthesis of heterocyclic scaffolds. The allyl ester provides a stable yet selectively cleavable protecting group for the carboxylic acid, orthogonal to many other protecting groups used in complex molecule synthesis.